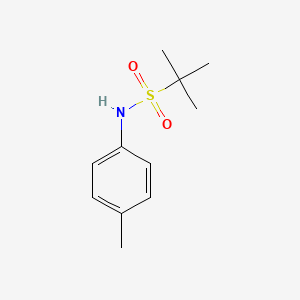
2-methyl-N-(4-methylphenyl)propane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methylphenyl)propane-2-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)propane-2-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and higher yields. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
化学反応の分析
Types of Reactions
2-methyl-N-(4-methylphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines .
科学的研究の応用
2-methyl-N-(4-methylphenyl)propane-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions due to its ability to mimic biological substrates.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism by which 2-methyl-N-(4-methylphenyl)propane-2-sulfonamide exerts its effects involves the inhibition of specific enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzenesulfonamide
- 2-methyl-N-(4-nitrophenyl)propane-2-sulfonamide
- N-(4-methylphenyl)methanesulfonamide
Uniqueness
2-methyl-N-(4-methylphenyl)propane-2-sulfonamide is unique due to its specific structural features, such as the presence of both a methyl group and a sulfonamide group attached to the same carbon atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
特性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
2-methyl-N-(4-methylphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)12-15(13,14)11(2,3)4/h5-8,12H,1-4H3 |
InChIキー |
AOCVUUUKUZGPIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
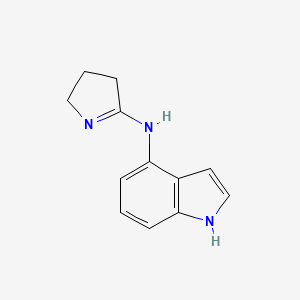
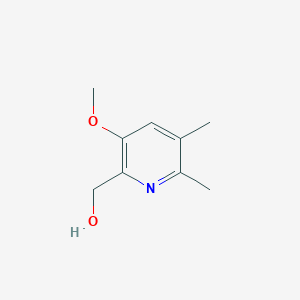
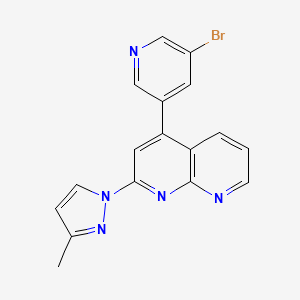
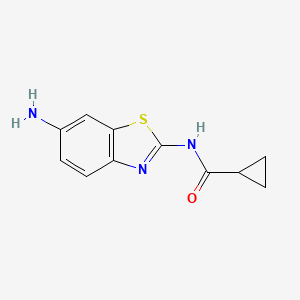
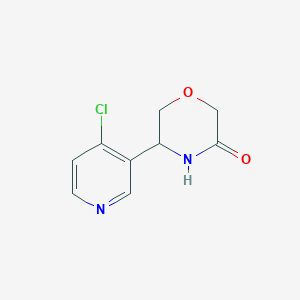
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
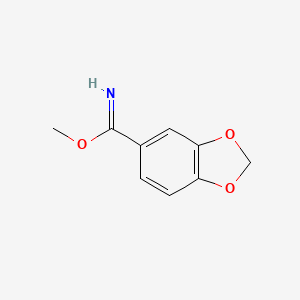
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
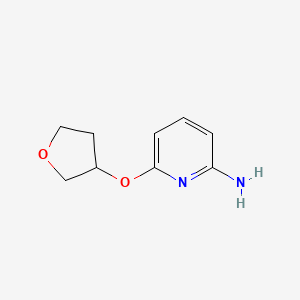
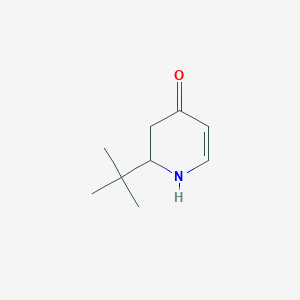
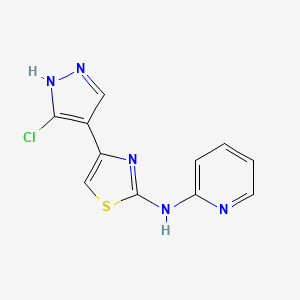

![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
